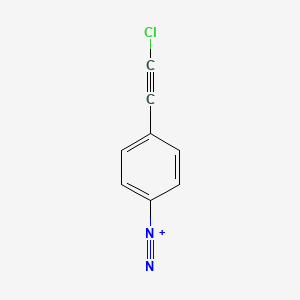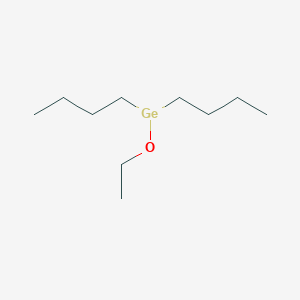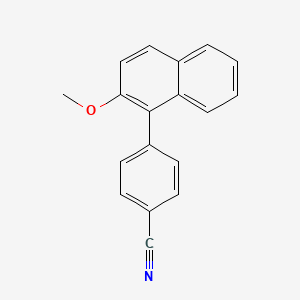
4-(Chloroethynyl)benzene-1-diazonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloroethynyl)benzene-1-diazonium is an organic compound with the molecular formula C8H4ClN2+ It is a diazonium salt, which means it contains a diazonium group (-N2+) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(Chloroethynyl)benzene-1-diazonium typically involves the diazotization of 4-(Chloroethynyl)aniline. The process includes the following steps:
Formation of Nitrous Acid: Sodium nitrite (NaNO2) is reacted with a strong acid such as hydrochloric acid (HCl) to generate nitrous acid (HNO2) in situ.
Diazotization Reaction: The 4-(Chloroethynyl)aniline is then treated with the freshly prepared nitrous acid in the presence of excess hydrochloric acid.
Industrial Production Methods
In an industrial setting, the preparation of diazonium salts like this compound is scaled up by optimizing the reaction conditions, such as temperature control, concentration of reagents, and efficient mixing. The use of continuous flow reactors can enhance the safety and efficiency of the diazotization process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloroethynyl)benzene-1-diazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles through reactions such as the Sandmeyer reaction.
Common Reagents and Conditions
Copper(I) Salts: Used in Sandmeyer reactions to replace the diazonium group with halides or cyanides.
Phenols and Aromatic Amines: Used in coupling reactions to form azo compounds.
Acids and Bases: Used to control the pH and facilitate the diazotization and coupling reactions.
Major Products Formed
4-(Chloroethynyl)chlorobenzene: Formed through substitution reactions.
Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.
Scientific Research Applications
4-(Chloroethynyl)benzene-1-diazonium has several applications in scientific research:
Synthetic Dyes: Used in the synthesis of azo dyes, which are important in the textile industry for coloring fabrics.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of functional materials with specific properties, such as conductive polymers and photoactive compounds.
Mechanism of Action
The mechanism of action of 4-(Chloroethynyl)benzene-1-diazonium involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium group is a good leaving group, making the compound highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium Chloride: A common diazonium salt used in similar substitution and coupling reactions.
4-(Bromoethynyl)benzene-1-diazonium: Similar to 4-(Chloroethynyl)benzene-1-diazonium but with a bromo group instead of a chloro group.
Uniqueness
This compound is unique due to the presence of both a chloro and an ethynyl group on the benzene ring, which can influence its reactivity and the types of products formed in its reactions. This combination of functional groups can lead to the formation of unique compounds with specific properties .
Properties
CAS No. |
919791-65-4 |
|---|---|
Molecular Formula |
C8H4ClN2+ |
Molecular Weight |
163.58 g/mol |
IUPAC Name |
4-(2-chloroethynyl)benzenediazonium |
InChI |
InChI=1S/C8H4ClN2/c9-6-5-7-1-3-8(11-10)4-2-7/h1-4H/q+1 |
InChI Key |
BJPYNLNADSJLOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CCl)[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14191149.png)



![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B14191170.png)





![4-(Methanesulfonyl)-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14191206.png)


